

CAS number and molecular weight of Methyl tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Methyl Tricosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl tricosanoate**, including its chemical and physical properties, key applications in research, and detailed experimental protocols.

Core Properties of Methyl Tricosanoate

Methyl tricosanoate is a saturated long-chain fatty acid methyl ester.[1] It is often utilized in scientific research due to its relative stability and distinct chromatographic properties.



Property	Value	Reference(s)
CAS Number	2433-97-8	[2]
Molecular Formula	C24H48O2	[2]
Molecular Weight	368.64 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	53-56 °C	
Solubility	Soluble in chloroform and other organic solvents; Insoluble in water	
Synonyms	Tricosanoic acid methyl ester, C23:0 methyl ester	_

Applications in Scientific Research

Methyl tricosanoate serves two primary roles in the research community: as an internal standard for the quantification of fatty acid methyl esters (FAMEs) by gas chromatographymass spectrometry (GC-MS) and for its potential antibacterial properties.

Due to its odd-numbered carbon chain, **Methyl tricosanoate** is not commonly found in most biological samples, making it an excellent internal standard for the accurate quantification of other FAMEs.

Research has indicated that **Methyl tricosanoate** exhibits antibacterial properties against a range of bacteria.

Experimental Protocols

This protocol outlines the steps for lipid extraction, transesterification to FAMEs, and subsequent analysis by GC-MS using **Methyl tricosanoate** as an internal standard.

Experimental Workflow for FAME Analysis





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Workflow for FAME analysis using an internal standard.

Methodology:

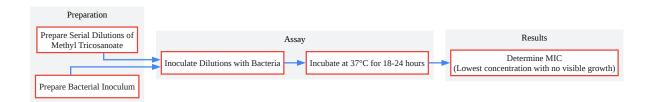
- Lipid Extraction (Folch Method):
 - Homogenize the biological sample in a chloroform/methanol mixture (2:1 v/v).
 - Add a known amount of **Methyl tricosanoate** (internal standard) to the homogenate.
 - Wash the mixture with a salt solution (e.g., 0.9% NaCl) to separate the phases.
 - Collect the lower organic phase containing the lipids.
- Transesterification to FAMEs:
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.
 - After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.
 - Collect the upper hexane layer containing the FAMEs.
- GC-MS Analysis:
 - Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).



- Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and ramps up to a higher temperature.
- The mass spectrometer will detect and fragment the eluting FAMEs, allowing for their identification and quantification.
- · Quantification:
 - Quantify the individual FAMEs by comparing their peak areas to the peak area of the known concentration of the **Methyl tricosanoate** internal standard.

This protocol provides a general method for evaluating the antibacterial properties of **Methyl tricosanoate** using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antibacterial Susceptibility Testing



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Workflow for determining the MIC of a compound.

Methodology:

- Preparation of Bacterial Inoculum:
 - Culture the desired bacterial strain in a suitable broth medium overnight.



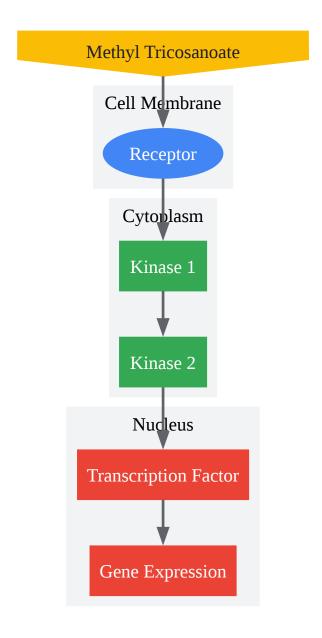
- Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
- Preparation of Methyl Tricosanoate Dilutions:
 - Prepare a stock solution of Methyl tricosanoate in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the standardized bacterial suspension.
 - Include positive (bacteria and broth) and negative (broth only) controls.
 - Incubate the plate at 37°C for 18-24 hours.
- · Determination of MIC:
 - After incubation, visually inspect the wells for bacterial growth (turbidity).
 - The MIC is the lowest concentration of Methyl tricosanoate at which no visible growth is observed.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of **Methyl tricosanoate** with or modulation of specific cellular signaling pathways. The biological effects of many fatty acids and their derivatives are often attributed to their incorporation into cell membranes, influencing membrane fluidity and the function of membrane-bound proteins, or through their metabolism into signaling molecules. Further research is required to elucidate any specific signaling pathways that may be affected by **Methyl tricosanoate**.

Hypothetical Signaling Pathway Illustration





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Illustrative example of a generic signaling pathway.

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- To cite this document: BenchChem. [CAS number and molecular weight of Methyl tricosanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130126#cas-number-and-molecular-weight-of-methyl-tricosanoate]

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